Everolimus EP impurity E
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1237826-25-3 |
|---|---|
分子式 |
C52H79NO14 |
分子量 |
942.2 g/mol |
IUPAC 名称 |
[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate |
InChI |
InChI=1S/C52H79NO14/c1-31-16-12-11-13-17-32(2)43(62-8)28-39-21-19-37(7)52(61,67-39)49(58)50(59)53-23-15-14-18-40(53)51(60)66-44(34(4)26-38-20-22-42(65-30-54)45(27-38)63-9)29-41(55)33(3)25-36(6)47(57)48(64-10)46(56)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-40,42-45,47-48,57,61H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,42-,43+,44+,45+,47-,48+,52-/m1/s1 |
InChI 键 |
IUPNCBWADBCXHV-BYPOCAKSSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@H](C4)OC)OC=O)C)/C)O)OC)C)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC=O)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
General Principles of Impurity Management in Pharmaceutical Development
The management of pharmaceutical impurities is a critical aspect of drug development, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). neopharmlabs.compharmiweb.com The primary objective is to ensure patient safety and product quality. neopharmlabs.com This involves a comprehensive strategy that encompasses the identification, characterization, and control of impurities throughout the drug development lifecycle. registech.com
The process begins with impurity profiling, which is the detection, identification, and quantification of impurities in a pharmaceutical product. pharmiweb.com This is crucial not only for regulatory compliance but also for understanding the potential toxicological risks associated with the impurities. pharmiweb.com Strategies for impurity control include optimizing the synthetic route of the active pharmaceutical ingredient (API), implementing purification steps, and establishing appropriate specifications for raw materials and the final drug product. registech.com
Regulatory frameworks, such as the ICH Q3A and Q3B guidelines, provide thresholds for reporting, identification, and qualification of impurities. neopharmlabs.com These thresholds are based on the maximum daily dose of the drug and are designed to limit patient exposure to potentially harmful substances. registech.com Early identification of impurities is highly beneficial as it allows for timely process modifications to minimize their formation, thereby preventing costly delays in later stages of development or even post-market. registech.com
Overview of Impurity Profiling in Immunosuppressive Macrolide Therapeutics
Immunosuppressive macrolides, a class of drugs that includes everolimus (B549166), are structurally complex natural or semi-synthetic products. mdpi.comnih.gov Their intricate structures make them susceptible to the formation of various impurities during fermentation, synthesis, and storage. nih.gov These impurities can include process-related impurities, degradation products, and residual solvents. gmpinsiders.com
The impurity profile of a macrolide therapeutic can be quite complex. For instance, in the production of tacrolimus, a related immunosuppressant, several structural analogues are co-produced during fermentation. mdpi.com Similarly, everolimus, a derivative of sirolimus, can have a range of related substances. nih.gov The characterization of these impurities often requires sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. figshare.comresearchgate.net
Forced degradation studies are a key component of impurity profiling for macrolides. baertschiconsulting.com These studies involve subjecting the drug substance to harsh conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. This helps in identifying potential degradants that could form under normal storage conditions and in developing stability-indicating analytical methods. researchgate.net The data from these studies are essential for establishing appropriate storage conditions and shelf-life for the drug product.
Structural Elucidation of Everolimus Ep Impurity E
Definitive Structural Assignment through Spectroscopic Data Analysis
The definitive structure of Everolimus (B549166) EP Impurity E has been established through a combination of powerful spectroscopic techniques. The official chemical name is (1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl formate (B1220265). simsonpharma.comsynzeal.com This complex structure necessitates advanced analytical methods for unambiguous confirmation. While the specific raw data is often proprietary and included in the Certificate of Analysis provided by reference standard suppliers, the interpretation of such data is key to its structural confirmation. simsonpharma.comsynzeal.com
Interpretation of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectra
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structure of molecules like Everolimus EP Impurity E. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule.
COSY spectra would be used to identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons throughout the macrolide ring and the cyclohexyl moiety.
HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton based on the proton assignments.
HMBC spectra reveal long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for piecing together the various structural fragments, confirming the positions of methyl, methoxy, and other functional groups, and establishing the connectivity across quaternary carbons and heteroatoms.
A hypothetical data table illustrating the kind of information derived from an HMBC experiment to confirm the formyl group is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal(s) | Interpretation |
| ~8.1 ppm (s, 1H) | ~161 ppm | Correlation of the formyl proton to the formyl carbonyl carbon. |
| ~4.8 ppm (m, 1H) | ~161 ppm | Correlation of the proton on the carbon bearing the formate ester to the formyl carbonyl carbon, confirming the location of the formyl group. |
This table is illustrative and based on expected chemical shifts for the given structure.
Analysis of Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) Data
Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides highly accurate mass measurements, enabling the determination of the elemental composition and the identification of fragmentation patterns that are characteristic of the molecule's structure.
For this compound, with a molecular formula of C₅₂H₇₉NO₁₄, the expected exact mass would be determined. simsonpharma.comallmpus.com High-resolution mass spectrometry can confirm this elemental composition with a high degree of confidence.
Tandem MS (MS/MS) experiments involve the selection and fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key fragmentations would be expected to occur at the ester and ether linkages, as well as the macrolide ring, allowing for the localization of the formyl group. The fragmentation pattern of Impurity E would be compared to that of everolimus to pinpoint the structural difference.
A hypothetical data table summarizing key mass spectrometry findings is shown below.
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+Na]⁺ | 965.5340 | 965.5345 | Sodium adduct of the parent molecule, confirming the molecular weight. |
| [M+H]⁺ | 943.5520 | 943.5525 | Protonated parent molecule. |
| Fragment Ion | - | - | Loss of the formyl group (CHO) would result in a characteristic neutral loss of 28 Da, distinguishing it from everolimus. |
This table is illustrative and based on the known molecular formula and general fragmentation patterns of similar molecules.
Identification of Specific Chemical Modifications and Functional Groups
The structural elucidation of this compound reveals a key modification compared to the parent drug, everolimus. The defining feature of this impurity is the presence of a formate ester on the cyclohexyl ring.
In everolimus, the C40 position on the cyclohexyl moiety is functionalized with a 2-hydroxyethyl ether. In Impurity E, this terminal hydroxyl group is esterified with formic acid, resulting in a formate group (-OCHO). All other functional groups, including the macrolide lactam, the multiple hydroxyl, methoxy, and ketone groups, as well as the stereochemistry, remain identical to those of everolimus.
Comparative Structural Analysis with Everolimus and Precursor Compounds
A comparative analysis highlights the subtle yet significant difference between this compound and related compounds.
Everolimus: The parent compound features a 2-hydroxyethyl ether at the C40 position of the cyclohexyl ring. The molecular formula is C₅₃H₈₃NO₁₄.
This compound: This impurity differs from everolimus by the formylation of the terminal hydroxyl group of the 2-hydroxyethyl ether. This results in a molecular formula of C₅₂H₇₉NO₁₄. The replacement of the hydroxyethyl (B10761427) group with a formyl group leads to a decrease in molecular weight compared to everolimus.
Sirolimus (Rapamycin): This is the precursor for the synthesis of everolimus. It possesses a hydroxyl group directly on the cyclohexyl ring at the C40 position. Everolimus is synthesized by the hydroxyethylation of this group.
The structural relationship between these compounds underscores the importance of precise control during the synthesis and purification processes of everolimus to minimize the formation of such impurities. The presence of the formyl group in Impurity E suggests a potential side reaction involving a formic acid source during the manufacturing process.
Impact and Significance of Everolimus Ep Impurity E in Pharmaceutical Quality Control and Manufacturing Processes
Role in Impurity Reference Standards and Purity Testing
The availability of highly characterized reference standards is a cornerstone of pharmaceutical quality control. Everolimus (B549166) EP Impurity E serves as a crucial reference standard for the qualitative and quantitative analysis of Everolimus. veeprho.comaxios-research.com These reference standards are essential for research and development, supporting activities such as Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. synzeal.comweblivelink.com
In purity testing, the reference material for Impurity E allows analytical chemists to accurately identify its corresponding peak in the chromatographic analysis of the Everolimus API and finished drug products. google.com Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are developed to separate the main compound from all its related impurities, including Impurity E. researchgate.net The European Pharmacopoeia (EP) includes monographs that set the standards for drug quality, and impurities listed, such as Everolimus EP Impurity E, must be controlled within specified limits. synzeal.comcymitquimica.comgeneesmiddeleninformatiebank.nl The use of a certified reference standard (CRS) ensures that the analytical methods used for purity testing are accurate, reproducible, and meet the system suitability requirements defined in the pharmacopoeia. windows.net
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1237826-25-3 | synzeal.comaxios-research.comweblivelink.com |
| Molecular Formula | C₅₂H₇₉NO₁₄ | cymitquimica.comaxios-research.comweblivelink.com |
| Molecular Weight | 942.18 g/mol | weblivelink.comaxios-research.comweblivelink.com |
| Chemical Name | (1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl formate (B1220265) | synzeal.comcymitquimica.com |
Influence on Manufacturing Process Efficiency and Optimization Strategies
Impurities in a pharmaceutical product can originate from the manufacturing process as byproducts or from the degradation of the API. clearsynth.com The presence of this compound has a direct influence on the manufacturing of Everolimus. The manufacturing process, which may involve fermentation, chemical synthesis steps, and purification, must be designed and optimized to control the formation of Impurity E and other related substances. europa.eu
The need to minimize the level of Impurity E drives process optimization strategies. This can include refining synthesis routes, adjusting reaction conditions, and developing more effective purification techniques like crystallization to purge unwanted compounds. acs.org In-process controls are established at critical steps to monitor and limit the formation of impurities, ensuring that the final API consistently meets the predefined quality specifications. europa.eu An efficient manufacturing process is one that not only maximizes the yield of Everolimus but also minimizes the impurity profile, thereby reducing the burden on downstream purification steps and ensuring a robust and reproducible outcome. geneesmiddeleninformatiebank.nleuropa.eu
Contribution to Pharmaceutical Product Stability Assessment
Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. geneesmiddeleninformatiebank.nleuropa.eu Everolimus has been shown to be sensitive to stress conditions like acid, base, and oxidation, which can lead to the formation of degradation products. europa.eu
During stability studies, the concentration of specified impurities like this compound is meticulously monitored. An increase in the level of Impurity E over time can indicate a degradation pathway for the Everolimus molecule. europa.eu Forced degradation studies, where the API is subjected to harsh conditions, are performed to identify potential degradation products that may form during storage. researchgate.net The data gathered on the formation rate and profile of Impurity E under various storage conditions are vital for establishing the re-test period for the API and the shelf-life for the finished product, as well as defining appropriate storage instructions. europa.eu
Regulatory Implications and Compliance within Pharmaceutical Quality Systems
The control of impurities is a major focus for regulatory agencies worldwide. The presence of this compound is subject to strict regulatory scrutiny, and its levels must be controlled within the limits defined by pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and by the International Council for Harmonisation (ICH) guidelines. geneesmiddeleninformatiebank.nlscribd.com
Pharmaceutical manufacturers must demonstrate to regulatory authorities that their manufacturing process consistently produces Everolimus with an impurity profile that meets these established specifications. geneesmiddeleninformatiebank.nl This is documented in regulatory submissions such as the Active Substance Master File (ASMF), which provides confidential, detailed information about the manufacturing process and the strategies used to control impurities. geneesmiddeleninformatiebank.nlcbg-meb.nl Compliance requires a robust Quality Management System that includes validated analytical methods for impurity detection and stringent quality control over the entire manufacturing chain. europa.eu The availability and use of a reference standard for this compound are indispensable for demonstrating this compliance. synzeal.comveeprho.com
Table 2: Role of this compound in Quality and Regulatory Affairs
| Application Area | Specific Use | Source(s) |
|---|---|---|
| Purity Testing | Identification and quantification of the impurity in drug substance and product. | clearsynth.comgoogle.com |
| Reference Standard | Used as a certified chemical reference material for analytical testing. | veeprho.comsynzeal.comaxios-research.com |
| Method Validation | To validate the performance of analytical methods (e.g., HPLC). | researchgate.netclearsynth.com |
| Quality Control (QC) | Routine batch release testing to ensure product specifications are met. | synzeal.comclearsynth.com |
| Stability Studies | Monitoring potential degradation of the active pharmaceutical ingredient. | synzeal.comeuropa.eu |
| Regulatory Submissions | Supporting ANDA and DMF filings with regulatory agencies. | synzeal.comweblivelink.comveeprho.com |
Significance in Quality Control (QC) and Method Validation (AMV) Applications
This compound is of paramount significance in the practical applications of Quality Control (QC) and Analytical Method Validation (AMV). synzeal.comaxios-research.comclearsynth.com In a QC laboratory, the reference standard for Impurity E is used routinely to verify that each manufactured batch of Everolimus meets its purity specifications before it can be released for formulation into the final drug product. scribd.comsynzeal.com
For AMV, the reference standard is critical for demonstrating that an analytical method is suitable for its intended purpose. clearsynth.com The validation process for an HPLC method, for instance, would use the Impurity E standard to assess key parameters. researchgate.net These parameters include:
Specificity: Ensuring the method can distinguish Impurity E from Everolimus and other related substances.
Linearity: Confirming that the method's response is directly proportional to the concentration of Impurity E over a given range.
Accuracy: Demonstrating that the measured amount of the impurity is close to the true amount.
Precision: Showing that the method yields consistent results upon repeated analysis.
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of Impurity E that can be reliably quantified and detected, respectively. researchgate.net
A study developing a reverse-phase HPLC method for Everolimus and its impurities reported a limit of quantitation of 0.10 µg/mL for Everolimus Impurity E, showcasing the sensitivity required for its control. researchgate.net The successful validation of these parameters provides confidence that the analytical method can reliably monitor the level of this compound in routine production. researchgate.net
Future Research Directions for Everolimus Ep Impurity E
Exploration of Novel Synthetic Pathways to Mitigate Impurity Formation
The formation of impurities during the synthesis of an Active Pharmaceutical Ingredient (API) is a significant challenge. Process-related impurities can arise from starting materials, intermediates, or side reactions. epo.org Future research must focus on developing innovative synthetic strategies for everolimus (B549166) that inherently minimize the generation of Impurity E and other byproducts.
One promising area of research involves the strategic use of protecting groups and the optimization of reaction conditions. For instance, the selection of a silyl (B83357) protective group, such as the t-hexyldimethylsilyl group, has been shown to generate a more stable triflate intermediate during everolimus synthesis. This stability can lead to fewer impurities in subsequent steps. epo.org Further investigation into novel, highly selective protecting groups could prevent side reactions at the molecular sites prone to forming Impurity E.
Future synthetic research could be guided by Quality-by-Design (QbD) principles. This involves statistically-designed experiments to identify Critical Process Parameters (CPPs) that impact the formation of impurities. acs.org By understanding the relationships between factors like temperature, solvent, and reagent concentration on the formation of Impurity E, a robust design space can be established where its presence is minimized.
Table 1: Strategies for Mitigating Impurity E Formation in Synthesis
| Research Strategy | Description | Potential Outcome |
|---|---|---|
| Novel Protecting Groups | Investigating alternative protecting groups that offer higher stability and selectivity during the alkylation of the rapamycin (B549165) macrocycle. | Reduced side reactions and lower levels of process-related impurities, including Impurity E. |
| One-Pot Process Optimization | Designing synthesis routes where an intermediate or a benign byproduct can be converted directly to the next desired molecule without isolation. acs.org | Increased process efficiency, reduced solvent use, and minimized opportunity for impurity generation between steps. acs.org |
| Quality-by-Design (QbD) | Employing statistical methods and risk assessment to identify and control process parameters critical to impurity formation. acs.org | A well-understood and robust manufacturing process with a defined operating space that ensures minimal formation of Impurity E. |
| Alternative Catalysts/Reagents | Exploring new catalysts or reagents that promote the desired reaction with higher specificity over the reactions that lead to Impurity E. | Higher yield of everolimus and a cleaner impurity profile, simplifying downstream purification. |
Development of Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate detection and quantification of impurities are paramount. While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing everolimus and its impurities, future research should focus on more advanced, hyphenated techniques to achieve lower detection limits and more definitive structural identification. researchgate.netresearchgate.netajrconline.org Hyphenated techniques, which couple a separation method with a spectroscopic method, are powerful tools for impurity profiling. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique that requires further development for this specific application. researchgate.netresearchgate.net While LC-MS is used, optimizing methods to handle non-volatile buffers (like phosphates), which often provide superior chromatographic separation, is a challenge. nih.gov Developing robust LC-MS methods that are compatible with the optimal separation conditions for everolimus and Impurity E is a critical research goal. This would allow for the direct identification and quantification of the impurity in complex mixtures with high confidence. nih.gov
Further advancements could involve the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques provide highly accurate mass measurements and detailed fragmentation data, which are invaluable for the unambiguous structural elucidation of unknown impurities or for confirming the identity of known ones like Impurity E, especially at trace levels. acs.orgresearchgate.net
Another area for development is the coupling of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy. Although technically challenging, LC-NMR provides rich structural information, which can be definitive for characterization without the need to isolate the impurity first. ajrconline.orgresearchgate.net
Table 2: Advanced Analytical Techniques for Impurity E Analysis
| Technique | Principle | Advantage for Impurity E Analysis |
|---|---|---|
| LC-MS/MS | Couples the separation power of HPLC with the mass-resolving and structural analysis capabilities of tandem mass spectrometry. ajrconline.org | Provides molecular weight and fragmentation data, enabling highly specific detection and structural confirmation of Impurity E. researchgate.net |
| LC-HRMS | Utilizes high-resolution mass analyzers (e.g., TOF, Orbitrap) to determine the mass of a molecule with very high accuracy. acs.org | Allows for the determination of the elemental composition of Impurity E, aiding in its identification and differentiation from other components with similar retention times. |
| UPLC/UHPLC | Ultra-High-Performance Liquid Chromatography uses smaller particle columns to achieve faster separations with higher resolution and sensitivity than traditional HPLC. | Improved separation efficiency between everolimus and closely related impurities like Impurity E, leading to more accurate quantification. |
| LC-NMR | Directly couples an HPLC system to an NMR spectrometer for online structural analysis of separated peaks. ajrconline.org | Provides detailed, unambiguous structural information, which is the gold standard for characterization, without requiring offline isolation of Impurity E. researchgate.net |
Advanced Computational Modeling for Predicting Impurity Formation and Behavior
Computational chemistry and molecular modeling are becoming indispensable tools in pharmaceutical development. researchgate.net Future research should leverage these in silico approaches to predict the likelihood of Everolimus EP Impurity E formation and to understand its chemical behavior.
One area of focus is the use of quantum mechanics (QM) and Density Functional Theory (DFT) to model the reaction pathways of everolimus synthesis. By calculating the energy barriers for the desired reaction versus potential side reactions leading to Impurity E, researchers can predict which reaction conditions (e.g., temperature, solvent polarity) would favor the formation of the API over the impurity. This predictive capability can significantly reduce the experimental burden of process optimization.
Molecular modeling can also be used to predict the degradation of everolimus into Impurity E. For example, models can simulate the interaction of everolimus with water, oxygen, or other reactive species to predict its susceptibility to hydrolysis or oxidation. Recently, molecular electrostatic potential (MESP) descriptors have been used to successfully predict the thermal stability of certain compounds, a concept that could be adapted to predict the degradation pathways of complex molecules like everolimus. acs.org
Furthermore, computational tools can help in the development of analytical methods. By predicting the physicochemical properties of Impurity E, such as its polarity or spectral characteristics, models can guide the selection of chromatographic columns, mobile phases, and detector settings for optimal separation and detection.
Elucidation of Comprehensive Degradation Kinetics and Pathways for Impurity E
Understanding how a drug substance degrades is essential for ensuring its stability and shelf-life. While general stress testing of everolimus has been performed, a more focused investigation into the specific degradation pathways and kinetics that lead to the formation of this compound is needed. researchgate.netresearchgate.net
Systematic forced degradation studies should be designed to precisely identify the conditions (e.g., pH, temperature, light intensity, specific oxidizing agents) that specifically promote the formation of Impurity E. researchgate.net Studies have shown that everolimus is relatively stable under neutral, alkaline, thermal, and photolytic conditions but degrades significantly under acidic and oxidative stress. researchgate.net A key research goal is to determine if Impurity E is a product of these acidic or oxidative pathways and to characterize its rate of formation.
Kinetic studies would involve monitoring the concentration of everolimus and Impurity E over time under various stress conditions. This data can be used to build mathematical models that describe the rate of degradation as a function of temperature, pH, and other factors. Such models are invaluable for predicting the shelf-life of the drug product and for defining appropriate storage conditions.
LC-MS analysis of the stressed samples is crucial for proposing the structures of degradation products. researchgate.netresearchgate.net By identifying the products formed alongside Impurity E, a comprehensive degradation map for everolimus can be constructed, providing a deeper understanding of its chemical liabilities.
Table 3: Forced Degradation Conditions and Expected Insights for Impurity E
| Stress Condition | Description | Research Goal for Impurity E |
|---|---|---|
| Acidic Hydrolysis | Exposure to acidic solutions (e.g., 2N HCl) at elevated temperatures. | Determine if Impurity E is formed via acid-catalyzed degradation and establish the kinetics of its formation. |
| Alkaline Hydrolysis | Exposure to basic solutions at elevated temperatures. | Confirm if Impurity E is stable or if it is formed under basic conditions. |
| Oxidative Degradation | Exposure to oxidizing agents (e.g., H₂O₂). | Investigate if Impurity E is an oxidation product and identify the specific oxidative pathway leading to its formation. |
| Thermal Degradation | Exposure to high heat in a dry state. researchgate.net | Assess the thermal liability of everolimus with respect to the formation of Impurity E. |
| Photodegradation | Exposure to UV and visible light as per ICH guidelines. researchgate.net | Determine the photosensitivity of everolimus and whether light exposure is a contributing factor to the formation of Impurity E. |
Integration of Impurity Profiling into Advanced Pharmaceutical Manufacturing Technologies
The pharmaceutical industry is moving towards more advanced manufacturing paradigms like continuous manufacturing and the implementation of Process Analytical Technology (PAT). researchgate.netagcbio.com A significant future direction is the integration of real-time impurity profiling, including the monitoring of this compound, directly into these manufacturing processes.
PAT involves the use of online or inline analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time. agcbio.com Future research should focus on developing and implementing PAT tools, such as inline spectroscopy (e.g., Raman or Near-Infrared), that can monitor the concentration of everolimus and key impurities like Impurity E during synthesis or purification. This would allow for immediate detection of process deviations that could lead to higher impurity levels, enabling real-time control and correction.
In a continuous manufacturing setup, where raw materials are constantly fed into the system and the final product is continuously removed, real-time monitoring is not just beneficial but essential for ensuring consistent quality. Integrating advanced, rapid analytical techniques (such as fast LC or spectroscopic methods) at various points in the continuous process would provide a continuous stream of data on the impurity profile. This allows for a shift from the traditional model of testing quality into the final product to a modern approach of building quality into the process by design (QbD). researchgate.netagcbio.com This real-time quality assurance can significantly shorten production timelines and enhance process understanding. agcbio.com
常见问题
Q. What validated analytical methods are recommended for quantifying Everolimus EP impurity E in drug formulations?
High-performance liquid chromatography (HPLC) with UV detection is the primary method, as per pharmacopeial standards. The impurity percentage is calculated using the formula:
where and are peak responses of the impurity and everolimus, and are standard and sample concentrations, and is the relative response factor. Acceptance criteria and retention times are specified in pharmacopeial tables (e.g., impurity E has a relative retention time of 1.4 and a response factor of 1.0) .
Q. Which spectroscopic techniques are suitable for structural elucidation of this compound?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for confirming the impurity’s structure. For example, NMR can identify functional groups like the methoxyacetyl moiety, while HR-MS provides molecular weight confirmation (C₃₂H₃₇I₆N₅O₁₄, MW 1477.1 g/mol). Stability under varying pH and temperature conditions should also be assessed to rule out degradation artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles of Everolimus across different pharmacopeial monographs?
Discrepancies often arise from variations in column chemistry, mobile phase composition, or detection wavelengths. To address this:
- Perform cross-validation using multiple pharmacopeial methods.
- Use orthogonal techniques like LC-MS to confirm impurity identity.
- Analyze batch-to-batch variability in synthesis to distinguish process-related impurities from degradation products. Statistical tools (e.g., ANOVA) can quantify inter-laboratory variability .
Q. What experimental strategies assess the biological impact of this compound on drug efficacy and safety?
- In vitro assays : Compare the impurity’s mTOR inhibition potency to everolimus using kinase activity assays (e.g., IC₅₀ values).
- Toxicity profiling : Evaluate cytotoxicity in renal/hepatic cell lines and genotoxicity via Ames tests.
- Pharmacokinetic studies : Assess impurity exposure levels in animal models to determine if it accumulates at pharmacologically relevant concentrations. Clinical trial data (e.g., BOLERO-2) suggest that impurities exceeding 0.2% may correlate with adverse events like stomatitis, necessitating strict control thresholds .
Q. How can researchers ensure compliance with FAIR principles when reporting impurity data for regulatory submissions?
- Findability : Use standardized identifiers (e.g., InChIKey for this compound: Available via PubChem).
- Interoperability : Adopt controlled vocabularies (e.g., ICH Q3B terminology) and format data using XML/JSON schemas compatible with EU chemical databases.
- Reusability : Publish raw chromatographic data and NMR spectra in repositories like Zenodo, ensuring open access under CC-BY licenses. The EU’s Common Data Platform on Chemicals mandates such practices to enhance regulatory transparency .
Methodological Considerations
Q. What steps ensure reproducibility in stability studies of this compound under stressed conditions?
- Forced degradation : Expose everolimus to acid/base hydrolysis, oxidative (H₂O₂), thermal, and photolytic stress.
- Control experiments : Include spiked samples of impurity E to track degradation pathways.
- Documentation : Provide detailed HPLC parameters (e.g., column: C18, 250 × 4.6 mm; mobile phase: acetonitrile-phosphate buffer pH 3.0). Reproducibility requires adherence to ICH Q2(R1) guidelines for method validation .
Q. How should researchers address conflicting data on impurity E’s genotoxicity in published studies?
- Conduct meta-analyses to identify confounding variables (e.g., differences in impurity synthesis routes).
- Perform comparative studies using consistent assay protocols (e.g., OECD 471 bacterial reverse mutation test).
- Report negative/positive controls and limit of detection (LOD) thresholds to contextualize results. Contradictions may arise from impurity polymorphism or residual solvents in test samples, necessitating purity verification via DSC/XRD .
Data Management and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
